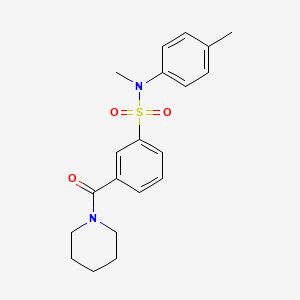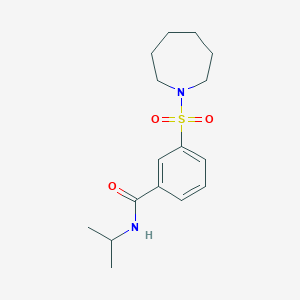
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific research community due to its various applications in pharmacology and medicine. NMPB belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase enzymes.
Wirkmechanismus
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide reduces the production of bicarbonate ions, which in turn reduces the production of aqueous humor in the eye, leading to a reduction in intraocular pressure.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research could be the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. Another area of research could be the investigation of the potential anti-cancer properties of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide and its derivatives. Additionally, further studies could be conducted to explore the potential therapeutic applications of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in the treatment of other diseases such as epilepsy and Alzheimer's disease.
Synthesemethoden
The synthesis of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat glaucoma by reducing intraocular pressure. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a promising anti-cancer agent.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-11-18(12-10-16)21(2)26(24,25)19-8-6-7-17(15-19)20(23)22-13-4-3-5-14-22/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOGURVVORIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)
![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)

![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4958385.png)
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1R*,2S*)-2-phenylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B4958398.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)

![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)